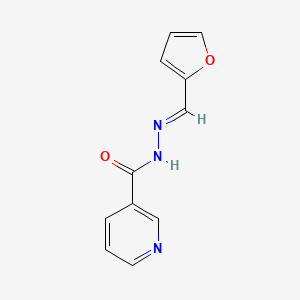

Furfural nicotinoylhydrazone

説明

Contextualization within Hydrazone Chemistry and Furan (B31954) Derivatives

Furfural (B47365) nicotinoylhydrazone, systematically named (E)-N′-(furan-2-ylmethylene)nicotinohydrazide, is a molecule that integrates two key chemical motifs: a furan ring and a hydrazone group. openaccesspub.org The furan component is derived from furfural, a platform chemical produced from the dehydration of sugars found in agricultural byproducts like corncobs and wheat bran. openaccesspub.org Furan and its derivatives are a cornerstone of green chemistry, valued as renewable intermediates for synthesizing a wide array of chemicals and materials. openaccesspub.org

The second component, the hydrazone, is characterized by the azomethine group (–NHN=CH–). researchgate.net Hydrazones are a pivotal class of compounds in medicinal and materials chemistry due to their straightforward synthesis and diverse pharmacological activities, which include antimicrobial, anti-inflammatory, and anticancer properties. researchgate.netontosight.ainih.gov The combination of the furan ring with the nicotinoylhydrazone moiety—derived from nicotinic acid hydrazide (a derivative of vitamin B3)—results in a compound with a rich electronic structure and multiple potential donor sites for metal coordination. ontosight.aijetir.org

Foundational Significance in Organic Synthesis and Coordination Chemistry

The primary significance of Furfural nicotinoylhydrazone in organic synthesis stems from its direct and efficient preparation. It is typically synthesized through a condensation reaction between furfural and nicotinic acid hydrazide, often in an ethanol (B145695) solution. openaccesspub.orgmobt3ath.com This reaction is a classic example of Schiff base formation and provides high yields of the target molecule. The resulting N-acylhydrazone is not just a stable final product but also serves as a versatile intermediate for the synthesis of more complex heterocyclic compounds. ekb.eg

In coordination chemistry, this compound has demonstrated its value as a multidentate ligand. jetir.org Specifically, it functions as a bidentate ligand, coordinating with metal ions through the azomethine nitrogen and the carbonyl oxygen atom. researchgate.neteurjchem.com This chelating action forms stable five- or six-membered rings with transition metals, leading to the creation of well-defined metal complexes. Research has confirmed the synthesis of octahedral complexes with metals such as Manganese(II), Cobalt(II), Copper(II), and Zinc(II), underscoring the compound's utility in designing novel metal-organic frameworks. researchgate.net The ability of nicotinoylhydrazone derivatives to assemble into diverse and stable coordination polymers highlights their importance in materials science. rsc.org

Table 1: Synthesis of this compound This table is interactive. Click on the headers to sort.

| Reactant 1 | Reactant 2 | Solvent | Catalyst/Condition | Product |

|---|---|---|---|---|

| Furfural | Nicotinic acid hydrazide | Ethanol | Hydrochloric acid, Stirred for 1 hour | (E)-N′-(furan-2-ylmethylene)nicotinohydrazide openaccesspub.org |

Overview of Research Trajectories Pertaining to this compound

Current and future research involving this compound is primarily focused on two interconnected areas: the synthesis of novel metal complexes and the evaluation of their biological activities. The inherent biological potential of both furan derivatives and the hydrazone functional group makes this compound and its metal complexes prime candidates for pharmacological screening. benthamdirect.comresearchgate.net

Studies on the metal complexes of this compound have already initiated investigations into their antimicrobial properties. researchgate.net This research trajectory aligns with a broader effort in medicinal chemistry to develop new therapeutic agents by complexing bioactive organic ligands with metal ions, a strategy known to enhance biological activity. researchgate.net Furthermore, the structural versatility of nicotinic acid derivatives suggests potential applications in developing agents for other conditions, including cancer and neurological disorders. nih.govresearchgate.net The exploration of its coordination polymers could also lead to new materials with interesting catalytic, magnetic, or optical properties. rsc.orgresearchgate.net

Table 2: Key Spectral Data for this compound Characterization This table is interactive. Click on the headers to sort.

| Spectroscopic Technique | Functional Group | Observed Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| FT-IR | C-H stretching (furan ring) | 3120 | openaccesspub.org |

| FT-Raman | C-H stretching (furan ring) | 3117 | openaccesspub.org |

Structure

3D Structure

特性

CAS番号 |

1208157-00-9 |

|---|---|

分子式 |

C11H9N3O2 |

分子量 |

215.21 g/mol |

IUPAC名 |

N-[(E)-furan-2-ylmethylideneamino]pyridine-3-carboxamide |

InChI |

InChI=1S/C11H9N3O2/c15-11(9-3-1-5-12-7-9)14-13-8-10-4-2-6-16-10/h1-8H,(H,14,15)/b13-8+ |

InChIキー |

IROWLQNITQUHLB-MDWZMJQESA-N |

異性体SMILES |

C1=CC(=CN=C1)C(=O)N/N=C/C2=CC=CO2 |

正規SMILES |

C1=CC(=CN=C1)C(=O)NN=CC2=CC=CO2 |

製品の起源 |

United States |

Advanced Spectroscopic Characterization and Molecular Structure Elucidation of Furfural Nicotinoylhydrazone

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For Furfural (B47365) nicotinoylhydrazone, NMR provides precise information about the chemical environment of each proton and carbon atom, confirming the covalent structure and stereochemistry.

High-resolution ¹H and ¹³C NMR spectroscopy are essential for identifying the various chemical environments within the Furfural nicotinoylhydrazone molecule. The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their functional classification (e.g., C=O, C=N, aromatic C-H, aromatic C-C).

While literature confirms that this compound has been synthesized and characterized by ¹H and ¹³C NMR, specific chemical shift and coupling constant data are not detailed in widely available reports. researchgate.net However, a typical ¹H NMR spectrum in a solvent like DMSO-d₆ would be expected to show distinct signals for the N-H proton, the azomethine proton (CH=N), and the aromatic protons of the furan (B31954) and pyridine (B92270) rings. Similarly, the ¹³C NMR spectrum would display characteristic peaks for the carbonyl carbon, the azomethine carbon, and the carbons constituting the two heterocyclic rings.

To unambiguously assign the proton and carbon signals and confirm the bonding network, two-dimensional (2D) NMR techniques are employed.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, COSY would reveal correlations between the vicinal protons on the furan ring and those on the pyridine ring, allowing for sequential assignment of the aromatic systems.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the signals of directly attached carbon atoms. This powerful technique would allow for the definitive assignment of each protonated carbon in the furan and pyridine rings by linking the already assigned proton signals to their corresponding carbon resonances.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a unique fingerprint and invaluable information about its functional groups.

FTIR spectroscopy measures the absorption of infrared radiation by the molecule, causing transitions between vibrational energy levels. The resulting spectrum displays absorption bands characteristic of specific functional groups. The experimental FTIR spectrum of this compound shows several key bands that confirm its structure. A sharp, intense band observed at 1682 cm⁻¹ is assigned to the C=O stretching vibration of the amide group. The C-H stretching vibrations of the pyridine and furan rings are observed at 3069 cm⁻¹ and 3120 cm⁻¹, respectively. The stretching vibration for the C-H group in the hydrazone linkage appears at 2926 cm⁻¹.

Table 1: Selected FTIR Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| 3120 | - | C-H stretching (Furan ring) |

| 3069 | Medium | C-H stretching (Pyridine ring) |

| 2926 | - | C-H stretching (Hydrazone linkage) |

| 1682 | Strong, Sharp | C=O stretching (Amide I) |

| 1153 | - | C-H in-plane bending (Furan ring) |

| 787 | - | C-H out-of-plane bending (Furan ring) |

Data sourced from Bharanidharan et al.

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information to FTIR. It is particularly sensitive to non-polar bonds and symmetric vibrations. In the FT-Raman spectrum of this compound, the C=O stretching vibration is identified at 1673 cm⁻¹. The C-H stretching modes for the furan and pyridine rings are observed at 3117 cm⁻¹ and a range of 3071-2986 cm⁻¹, respectively. In-plane and out-of-plane bending modes for the furan ring's C-H bonds are also identified.

Table 2: Selected FT-Raman Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| 3117 | - | C-H stretching (Furan ring) |

| 3071 | - | C-H stretching (Pyridine ring) |

| 2986 | - | C-H stretching (Pyridine ring) |

| 1673 | - | C=O stretching (Amide I) |

| 1153 | - | C-H in-plane bending (Furan ring) |

| 787 | - | C-H out-of-plane bending (Furan ring) |

Data sourced from Bharanidharan et al.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns. In an MS experiment, the molecule is ionized and the mass-to-charge ratio (m/z) of the resulting molecular ion and its fragments are measured.

For this compound (C₁₁H₉N₃O₂), the expected molecular weight is approximately 215.22 g/mol . The mass spectrum would be expected to show a molecular ion peak [M]⁺ at an m/z value corresponding to this mass. The fragmentation pattern would likely involve characteristic cleavages of the hydrazone linkage and fragmentation of the heterocyclic rings, providing further confirmation of the molecule's structure. For example, a related compound, N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide, shows fragmentation resulting from the loss of hydroxyl and oxygen fragments, as well as cleavage that produces a furan radical. researchgate.net Similar pathways could be anticipated for this compound.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the unambiguous identification of novel compounds by providing the exact mass of the molecular ion. This allows for the determination of the elemental composition with high precision. For compounds structurally related to this compound, such as other hydrazone derivatives, HRMS has been effectively employed to confirm their synthesis and purity.

While specific HRMS data for this compound is not extensively documented in the cited literature, the general methodology involves soft ionization techniques like electrospray ionization (ESI) to generate intact molecular ions. The high resolving power of analyzers such as time-of-flight (TOF) or Orbitrap allows for mass measurements with sub-ppm accuracy. For a related compound, (E)-3-(furan-2-yl) acrylohydrazide, HRMS was utilized for its comprehensive characterization. peerj.com

Table 1: Theoretical Exact Mass of this compound

| Molecular Formula | Isotope | Theoretical Exact Mass (m/z) |

|---|---|---|

| C₁₁H₉N₃O₂ | [M+H]⁺ | 216.0768 |

| [M+Na]⁺ | 238.0587 | |

| [M+K]⁺ | 254.0327 |

Note: This table is based on theoretical calculations and serves as a reference for expected HRMS results.

Fragmentation Pattern Analysis for Structural Confirmation

The mass spectrum of a related compound, N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide, showed a molecular ion peak at m/z = 232.2, corresponding to its molecular weight. nih.gov The fragmentation included the loss of hydroxyl and oxygen fragments, as well as the phenyl ring, leading to the formation of a furan radical. nih.gov For furfural itself, the mass spectrum is well-characterized, with prominent peaks corresponding to the molecular ion and fragments arising from the cleavage of the aldehyde group and the furan ring. nist.govmassbank.euresearchgate.net

The fragmentation of nicotinic acid derivatives often involves the pyridine ring, with characteristic losses of HCN and other small neutral molecules. The stability of the pyridine ring often leads to its retention as a major fragment.

Table 2: Predicted Major Fragment Ions of this compound

| m/z (Predicted) | Proposed Fragment Structure/Identity |

|---|---|

| 122 | Nicotinoyl cation ([C₆H₄N₂O]⁺) |

| 106 | Pyridine-3-carbonyl cation ([C₆H₄NO]⁺) |

| 95 | Furfurylidene cation ([C₅H₃O]⁺) |

| 78 | Pyridine cation ([C₅H₄N]⁺) |

| 67 | Furan radical cation ([C₄H₃O]⁺) |

Note: This table represents predicted fragmentation based on the known mass spectral behavior of related structures.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a powerful tool for investigating the electronic transitions within a molecule. The spectrum of this compound and its analogs is characterized by absorptions in the ultraviolet and visible regions, arising from π → π* and n → π* transitions within the conjugated system.

The UV-Vis spectrum of a similar hydrazone derivative of furfural, (E)-1-(Furan-2-yl) methylene)-2-(1-phenylvinyl) hydrazine (B178648), was recorded in the range of 200–500 nm. daneshyari.com In a study of gold(III) complexes with hydrazones derived from pyridoxal (B1214274) 5′-phosphate, the UV-Vis absorption spectra were calculated using time-dependent density functional theory (TD-DFT) to understand the electronic transitions. nih.gov The spectra of these hydrazone complexes were found to be dominated by the ligand's molecular orbitals. nih.gov For furan and its derivatives, the UV spectra typically show a strong absorption band corresponding to a π → π* transition. globalresearchonline.net

Table 3: Reported UV-Vis Absorption Data for a Related Hydrazone

| Compound | Solvent | λmax (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Transition | Reference |

|---|---|---|---|---|---|

| Hydrazone-substituted TCBD | Not Specified | 584 | 82,500 | ICT | acs.org |

Note: Data for a structurally related push-pull chromophore containing a hydrazone moiety. ICT denotes intramolecular charge transfer.

Application of Advanced X-ray Based Spectroscopic Approaches

Advanced X-ray based techniques, such as X-ray crystallography and X-ray absorption spectroscopy (XAS), provide unparalleled detail about the molecular and electronic structure of compounds.

X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. For several hydrazone derivatives, including those with furan and pyridine moieties, X-ray crystallography has been used to establish their molecular conformation, bond lengths, and bond angles. nih.govnih.govresearchgate.netresearchgate.netresearchgate.net For instance, the crystal structure of N′-(Furan-2-ylmethylene)-4-hydroxybenzohydrazide revealed an E configuration about the C=N bond and the presence of intermolecular hydrogen bonding. researchgate.net Similarly, the structure of N′-[(5-Methylfuran-2-yl)methylene]isonicotinohydrazide was determined, showing a dihedral angle of 46.90 (9)° between the pyridine and furan rings. nih.gov These studies provide a strong basis for predicting the solid-state structure of this compound.

X-ray Absorption Spectroscopy (XAS): XAS, including Near Edge X-ray Absorption Fine Structure (NEXAFS), is a powerful element-specific probe of the local electronic and geometric structure. nih.govstanford.edu NEXAFS spectroscopy is particularly sensitive to the bonding environment of the absorbing atom and can provide information about unoccupied molecular orbitals. stanford.edu While specific NEXAFS studies on this compound were not found, the technique is well-suited for characterizing the nitrogen, oxygen, and carbon environments within the molecule, offering insights into the hybridization and bonding of these atoms.

Table 4: Crystallographic Data for a Structurally Similar Hydrazone

| Compound | N′-(Furan-2-ylmethylene)-4-hydroxybenzohydrazide |

|---|---|

| Molecular Formula | C₁₂H₁₀N₂O₃ |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 9.5934 (3) |

| b (Å) | 11.1939 (4) |

| c (Å) | 10.3332 (3) |

| V (ų) | 1109.66 (6) |

| Z | 4 |

| Reference | researchgate.net |

Crystallographic Analysis and Solid State Architectural Investigation of Furfural Nicotinoylhydrazone

Single Crystal X-ray Diffraction (SCXRD) for Absolute Structure Determination

While a specific single-crystal X-ray diffraction (SCXRD) study for furfural (B47365) nicotinoylhydrazone is not publicly available, its absolute structure can be confidently predicted based on the well-documented crystal structures of analogous compounds. SCXRD analysis would be the definitive method for determining its three-dimensional molecular geometry, including precise bond lengths, bond angles, and torsion angles.

It is anticipated that the furfural nicotinoylhydrazone molecule would adopt a largely planar conformation, a common feature in hydrazone derivatives due to the delocalization of π-electrons across the C=N-N-C=O backbone. nih.gov The furan (B31954) and pyridine (B92270) rings are expected to be oriented at a slight dihedral angle to this central plane, influenced by steric factors and crystal packing forces. The hydrazone linkage is expected to exist in the E configuration about the C=N bond, which is generally the more stable isomer.

Key structural parameters, such as the C=N, N-N, and C=O bond lengths, would be expected to fall within the typical ranges observed for related nicotinoylhydrazone derivatives. For instance, in metal complexes of di-2-pyridyl ketone nicotinoylhydrazone, the ligand coordinates as a tridentate species, showcasing the conformational flexibility and chelating potential of the nicotinoylhydrazone moiety. scispace.com

Analysis of Intermolecular Interactions via Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for quantifying and visualizing intermolecular interactions within a crystal lattice. For this compound, this analysis would provide critical insights into the forces governing its supramolecular assembly.

Quantitative Contributions of Specific Intermolecular Contacts

Based on studies of analogous furan- and pyridine-containing hydrazones, the Hirshfeld surface analysis of this compound is expected to reveal a significant contribution from several key intermolecular contacts. nih.goviucr.orgiucr.orgnih.govresearchgate.net The most prominent interactions would likely be H···H contacts, typically accounting for a large percentage of the total surface area due to the abundance of hydrogen atoms in the molecule.

Table 1: Predicted Quantitative Contributions of Intermolecular Contacts for this compound from Hirshfeld Surface Analysis

| Intermolecular Contact | Predicted Contribution (%) |

| H···H | 35 - 55 |

| O···H/H···O | 10 - 20 |

| C···H/H···C | 10 - 20 |

| N···H/H···N | 5 - 15 |

| C···C | 5 - 10 |

| Other | < 5 |

Note: These values are predictive and based on data from analogous compounds.

Elucidation of Hydrogen Bonding Networks and Supramolecular Synthons

The molecular structure of this compound is rich in hydrogen bond donors (N-H of the hydrazone) and acceptors (C=O oxygen, imine nitrogen, pyridine nitrogen, and furan oxygen). This functionality strongly suggests the formation of extensive hydrogen bonding networks that will dictate the supramolecular architecture.

The most probable supramolecular synthon to be observed is the R²₂(8) graph set motif, forming a dimer through N-H···O hydrogen bonds between the amide groups of two molecules. researchgate.net This is a very common and robust synthon in hydrazone-containing structures. Additionally, N-H···N(pyridine) and C-H···O interactions are highly likely to be present, linking the molecules into one-, two-, or three-dimensional networks. acs.org The concept of supramolecular synthons is crucial for understanding the predictability of these interactions in crystal engineering. canterbury.ac.nz

Crystal Packing Features and Unit Cell Parameters

The crystal packing of this compound would be a direct consequence of the interplay between the various intermolecular interactions. It is plausible that the molecules would pack in a herringbone or a π-stacked arrangement to maximize van der Waals forces and π-π interactions between the aromatic furan and pyridine rings.

The unit cell parameters for this compound can be hypothesized by comparing with known structures of similar molecular weight and shape. Nicotinoylhydrazone derivatives and other aromatic hydrazones often crystallize in monoclinic or orthorhombic space groups, such as P2₁/c or Pna2₁. researchgate.netresearchgate.net The unit cell dimensions would be dependent on the specific packing arrangement adopted.

Table 2: Hypothetical Unit Cell Parameters for this compound

| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z |

| Monoclinic | P2₁/c | 8 - 12 | 15 - 20 | 10 - 15 | 90 | 95 - 110 | 90 | 4 |

| Orthorhombic | Pna2₁ | 10 - 15 | 6 - 10 | 18 - 22 | 90 | 90 | 90 | 4 |

Note: These are hypothetical values based on trends observed in related hydrazone structures.

Investigating Polymorphism and Co-crystallization Phenomena

Hydrazone compounds are known to exhibit polymorphism, which is the ability of a substance to exist in more than one crystalline form. nih.govresearchgate.netiucr.orgrsc.orgnih.gov These different polymorphs can have distinct physical properties. Given the conformational flexibility of the this compound molecule and the variety of possible intermolecular interactions, it is highly probable that this compound could also exhibit polymorphism. Different solvent systems or crystallization conditions could lead to the formation of different crystal packing arrangements. rsc.org

Furthermore, the presence of multiple hydrogen bonding sites makes this compound an excellent candidate for co-crystallization studies. Co-crystals could be formed with other molecules (co-formers) that can participate in complementary hydrogen bonding interactions. This could be a strategy to modify the physicochemical properties of the compound. The study of metal-organic frameworks based on nicotinoylhydrazone ligands also highlights the versatile coordination capabilities that could be exploited in the design of novel materials. rsc.org

Computational Chemistry and Theoretical Modeling of Furfural Nicotinoylhydrazone

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

DFT has become a cornerstone in the computational investigation of molecular systems, offering a balance between accuracy and computational cost. For Furfural (B47365) nicotinoylhydrazone, DFT studies are instrumental in understanding its fundamental properties.

Geometry Optimization and Conformational Landscape Analysis

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For molecules with rotatable bonds, like Furfural nicotinoylhydrazone, this involves exploring the conformational landscape to identify the global minimum energy structure.

Frontier Molecular Orbital (FMO) Theory and Electron Density Distributions

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). pku.edu.cn

The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for assessing molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates a molecule that is more polarizable and reactive.

Theoretical calculations provide the energies of these frontier orbitals (EHOMO and ELUMO) and allow for the visualization of their spatial distribution. nih.gov This mapping reveals the regions of the molecule that are most likely to be involved in electron donation and acceptance. For instance, in related furan (B31954) derivatives, the HOMO is often localized on the furan ring, indicating its electron-rich nature, while the LUMO may be distributed over other parts of the molecule. researchgate.net

Table 1: Key Quantum Chemical Parameters

| Parameter | Description |

| EHOMO | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital |

| ΔE (Energy Gap) | ELUMO - EHOMO |

| Ionization Potential (I) | -EHOMO |

| Electron Affinity (A) | -ELUMO |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 |

| Softness (S) | 1 / (2η) |

| Electrophilicity Index (ω) | χ² / (2η) |

These parameters, derived from the HOMO and LUMO energies, provide a quantitative measure of the molecule's reactivity profile. mdpi.com

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Predictions

The Molecular Electrostatic Potential (MEP) map is a powerful tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. malayajournal.orguni-muenchen.de The MEP is plotted onto the molecule's electron density surface, with different colors representing varying electrostatic potential values. malayajournal.orgresearchgate.net

Typically, red regions indicate areas of negative electrostatic potential, which are rich in electrons and thus susceptible to electrophilic attack. malayajournal.org These are often associated with lone pairs on heteroatoms like oxygen and nitrogen. Conversely, blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. malayajournal.org Green areas denote regions of neutral potential. malayajournal.orgresearchgate.net

By analyzing the MEP map of this compound, one can identify the most likely sites for chemical reactions. For example, the carbonyl oxygen and the nitrogen atoms of the hydrazone and pyridine (B92270) moieties would be expected to be regions of negative potential, while the hydrogen atoms attached to the aromatic rings would likely exhibit positive potential. This information is invaluable for understanding intermolecular interactions, such as hydrogen bonding. researchgate.net

Quantum Chemical Calculations for Spectroscopic Property Prediction

Quantum chemical calculations are not only useful for predicting reactivity but also for simulating and interpreting spectroscopic data. This allows for a direct comparison with experimental results and a deeper understanding of the underlying molecular vibrations and electronic transitions.

Simulated Vibrational Spectra and Band Assignment

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its characteristic vibrational modes. uzh.ch DFT calculations can accurately predict these vibrational frequencies and their corresponding intensities. mdpi.comarxiv.org

By performing a frequency calculation on the optimized geometry of this compound, a theoretical vibrational spectrum can be generated. mdpi.com This simulated spectrum can then be compared with experimental data, aiding in the assignment of specific absorption bands to particular vibrational modes of the molecule, such as C=O stretching, N-H bending, and C-H stretching. mdpi.comresearchgate.net The agreement between the calculated and experimental spectra can also serve as a validation of the computational method used. mdpi.com

Theoretical Electronic Excitation Spectra

Theoretical methods can also predict the electronic absorption spectra of molecules, which arise from the excitation of electrons from occupied to unoccupied orbitals. nih.govosti.gov Time-Dependent Density Functional Theory (TD-DFT) is a commonly used method for calculating the energies and oscillator strengths of electronic transitions. researchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.govulakbim.gov.tr By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the conformational dynamics and stability of molecules like this compound. researchgate.nettandfonline.comroyalsocietypublishing.org

MD simulations can be employed to explore the conformational landscape of this compound. This includes analyzing the rotational freedom around its single bonds, such as the C-C bond connecting the furan and hydrazone moieties and the N-N bond. These simulations can reveal the most stable conformations of the molecule in different environments (e.g., in a vacuum or in various solvents) and the energy barriers between different conformational states. nih.govelifesciences.orgbiorxiv.org The stability of the ligand-protein complex can be evaluated by monitoring the Root Mean Square Deviation (RMSD), where minimal fluctuations suggest a stable binding conformation. researchgate.net

Furthermore, MD simulations are crucial for understanding the dynamic behavior of the E/Z isomers resulting from the restricted rotation around the carbon-nitrogen double bond (C=N) of the hydrazone group. The simulations can track the interactions of the molecule with surrounding solvent molecules, such as water, providing insights into solvation effects and the stability of intermolecular hydrogen bonds. researchgate.net The number and duration of hydrogen bonds formed between the hydrazone and a target protein or solvent can be analyzed to assess the stability of the complex. researchgate.net Such studies are vital for understanding how the molecule behaves in a biological environment. tandfonline.comroyalsocietypublishing.orgnih.govbohrium.com

A typical MD simulation protocol involves:

System Setup: Placing the this compound molecule in a simulation box, often filled with a solvent like water, to mimic physiological conditions.

Energy Minimization: Optimizing the initial geometry of the system to remove any steric clashes or unfavorable contacts.

Equilibration: Gradually heating the system to the desired temperature and adjusting the pressure to match experimental conditions, allowing the system to reach a stable state. This is often done in two phases: an NVT (constant number of particles, volume, and temperature) ensemble followed by an NPT (constant number of particles, pressure, and temperature) ensemble. tandfonline.com

Production Run: Running the simulation for an extended period (nanoseconds to microseconds) to collect data on the molecule's trajectory.

Analysis: Analyzing the trajectory to determine properties such as RMSD, Root Mean Square Fluctuation (RMSF), radius of gyration, and hydrogen bond patterns. tandfonline.com

Mechanistic Insights from Theoretical Reaction Pathway Studies

Theoretical reaction pathway studies, primarily using Density Functional Theory (DFT), are essential for elucidating the mechanisms of chemical reactions at a molecular level. acs.orgacademie-sciences.fr For this compound, these studies can map the potential energy surface for its formation, hydrolysis, and other chemical transformations, identifying transition states and calculating activation energies.

Hydrazone Synthesis: The formation of this compound from the condensation of furfural and nicotinic acid hydrazide is a key reaction that can be modeled. rsc.org Computational studies indicate that such reactions proceed via a two-step mechanism:

Nucleophilic attack of the primary amine of the hydrazide onto the carbonyl carbon of the aldehyde (furfural) to form a tetrahedral carbinolamine intermediate.

Dehydration of the carbinolamine intermediate to yield the final hydrazone product.

DFT calculations can determine the energy barriers for each step. Studies on similar hydrazone syntheses have shown that solvent molecules, particularly water, can play a catalytic role by facilitating proton transfers through a hydrogen-bonded network, thereby lowering the activation energy of the rate-determining step. rsc.org

Hydrazone Hydrolysis: The hydrolysis of hydrazones, the reverse of their formation, is another critical reaction pathway, especially given its relevance in drug delivery systems where pH-lability is desired. acs.orgnih.govresearchgate.net Theoretical studies on hydrazone hydrolysis, which is typically acid-catalyzed, have detailed the mechanism. acs.orgresearchgate.net The generally accepted mechanism involves the protonation of one of the hydrazone's nitrogen atoms, followed by the nucleophilic attack of a water molecule on the imine carbon. researchgate.net This leads to a carbinolamine intermediate, which then breaks down to release the original aldehyde and hydrazine (B178648). acs.orgnih.gov DFT calculations can evaluate the energetics of different proton transfer pathways and identify the rate-determining step, which can change depending on the pH. researchgate.net

Other Reactions: Beyond synthesis and hydrolysis, theoretical studies can explore other potential reactions, such as oxidation or reactions involving the furan ring. nih.govresearchgate.net For instance, the reaction of hydrazones with singlet oxygen can be investigated to understand potential degradation pathways. nih.gov By mapping the potential energy surfaces, researchers can predict the most likely products and intermediates, providing valuable guidance for experimental work. academie-sciences.frbeilstein-journals.org

Charge Analysis and Global Reactivity Descriptors (e.g., Mulliken, NPA)

The electronic structure of this compound dictates its reactivity. Charge analysis and global reactivity descriptors, calculated using DFT, provide a quantitative framework for understanding this reactivity. nih.govepstem.net

Charge Analysis: The distribution of electron density within the molecule is described by assigning partial atomic charges. Two common methods for this are Mulliken population analysis (MPA) and Natural Population Analysis (NPA). acs.orgacs.orgrsc.orgnih.gov

Mulliken Population Analysis: This method partitions the total electron density among the atoms based on the basis functions used in the calculation. While widely used, its results can be sensitive to the choice of basis set. nih.govnih.gov

Natural Population Analysis (NPA): NPA derives charges from the occupancies of natural atomic orbitals and is generally considered to be more robust and less dependent on the basis set than Mulliken analysis. acs.orgrsc.org

Atomic charge calculations are crucial for identifying the most electrophilic (positive charge) and nucleophilic (negative charge) sites within the molecule. acs.orgnih.gov For this compound, the carbonyl oxygen, the furan oxygen, and the nitrogen atoms are expected to be the primary centers of negative charge, while the carbonyl carbon and the imine carbon are likely electrophilic sites. This information is vital for predicting how the molecule will interact with biological targets or other reagents.

| Atom | Charge (e) |

|---|---|

| O (furan) | -0.25 |

| O (carbonyl) | -0.45 |

| N (pyridine) | -0.35 |

| N (amide) | -0.30 |

| N (imine) | -0.20 |

| C (carbonyl) | +0.50 |

| C (imine) | +0.15 |

Ionization Potential (I): The energy required to remove an electron. Approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. Approximated as A ≈ -ELUMO.

Chemical Potential (μ): Related to the escaping tendency of electrons. μ = -(I+A)/2.

Chemical Hardness (η): Measures the resistance to change in electron distribution. η = (I-A)/2. A harder molecule has a larger HOMO-LUMO gap and is less reactive. epstem.net

Softness (S): The reciprocal of hardness (S = 1/2η). A softer molecule is more reactive. tandfonline.com

Electrophilicity Index (ω): Measures the ability of a molecule to accept electrons. ω = μ²/2η. epstem.nettandfonline.com

These descriptors provide a quantitative measure of the stability and reactivity of this compound, allowing for comparison with other related compounds. nih.govbohrium.com A low HOMO-LUMO energy gap, for instance, indicates higher reactivity. epstem.net

Coordination Chemistry of Furfural Nicotinoylhydrazone and Its Metal Complexes

Ligand Design Principles and Coordination Modes

The design of ligands is a crucial aspect of coordination chemistry, influencing the properties and reactivity of the resulting metal complexes. Furfural (B47365) nicotinoylhydrazone is an exemplary case of a well-designed ligand, incorporating several key features that dictate its coordination behavior.

Multidentate Nature and Chelating Capabilities of Hydrazone Ligands

Hydrazone ligands, including furfural nicotinoylhydrazone, are known for their ability to act as multidentate ligands. nih.gov This means they can bind to a central metal ion through multiple donor atoms simultaneously, forming one or more chelate rings. The stability of the resulting metal complexes is enhanced by this chelate effect.

The structure of this compound features several potential donor sites: the pyridinic nitrogen, the amide oxygen, the imine nitrogen, and the furan (B31954) oxygen. researchgate.nettsijournals.com This allows for a variety of coordination modes, including bidentate, tridentate, and in some cases, tetradentate chelation. researchgate.netnih.gov The specific coordination mode adopted depends on several factors, such as the nature of the metal ion, the reaction conditions, and the presence of other ligands or counter-ions. researchgate.netrsc.org

Aroyl hydrazones, a class to which this compound belongs, are particularly interesting due to the combination of an amide oxygen atom, an imine nitrogen atom of the hydrazone moiety, and an additional donor site from the aldehyde or ketone used in their formation. researchgate.net This arrangement of donor atoms allows for the formation of stable five- or six-membered chelate rings with metal ions. researchgate.net

Influence of Keto-Enol Tautomerism on Coordination Geometry

A key feature of hydrazone ligands is their ability to exist in two tautomeric forms: the keto form and the enol form. researchgate.netlibretexts.org This keto-enol tautomerism plays a significant role in the coordination chemistry of this compound, influencing the geometry of the resulting metal complexes.

In the solid state, the ligand typically exists in the keto form. However, in solution and upon coordination to a metal ion, it can undergo tautomerization to the enol form. frontiersin.orgmdpi.com The deprotonation of the enolic hydroxyl group allows the ligand to coordinate to the metal ion as an anion, forming a more stable complex. researchgate.net

The coordination of the ligand in its enolic form often leads to a more planar structure, which can have implications for the biological activity and other properties of the complex. frontiersin.org The specific tautomeric form that is stabilized upon complexation can be influenced by factors such as the pH of the medium and the nature of the metal ion. researchgate.net

Synthesis and Characterization of Transition Metal Complexes with this compound

The synthesis of metal complexes with this compound can be achieved through various methodologies, resulting in a wide range of complexes with interesting properties. The characterization of these complexes is essential to determine their structure and properties.

Synthetic Methodologies for Metal-Hydrazone Chelates

The synthesis of metal complexes of this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. tsijournals.comnih.gov The ligand itself is synthesized by the condensation reaction of nicotinic acid hydrazide with furfural.

Commonly used metal salts include chlorides, nitrates, acetates, and sulfates of transition metals such as copper(II), nickel(II), cobalt(II), and zinc(II). nih.govkoreascience.kr The reaction is often carried out in a solvent such as ethanol (B145695), methanol, or a mixture of solvents. tsijournals.comnih.gov The resulting complexes often precipitate out of the solution and can be isolated by filtration. tsijournals.com

The stoichiometry of the resulting complexes can vary, with common metal-to-ligand ratios being 1:1 and 1:2. nih.govresearchgate.net The specific stoichiometry can be controlled by adjusting the molar ratio of the reactants.

Advanced Spectroscopic Characterization of Metal Complexes

A variety of spectroscopic techniques are employed to characterize the metal complexes of this compound and to elucidate their structures. These techniques provide valuable information about the coordination mode of the ligand and the geometry of the complex.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination sites of the ligand. Changes in the vibrational frequencies of the C=O, C=N, and N-H groups upon complexation can indicate their involvement in bonding to the metal ion. For example, a shift to lower frequency of the C=N stretching vibration is indicative of coordination through the azomethine nitrogen. tsijournals.com The disappearance of the N-H stretching vibration and the appearance of a new band corresponding to the C-O stretching vibration can suggest coordination in the enolic form.

¹H NMR Spectroscopy: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy can provide information about the structure of the ligand and its complexes in solution. The chemical shifts of the protons in the ligand can change upon coordination to a metal ion, providing clues about the binding sites. koreascience.kr For instance, a downfield shift of the NH proton signal can indicate its involvement in coordination. koreascience.kr

Electronic (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to study the electronic transitions within the complexes and to gain insight into their geometry. The appearance of new bands in the visible region of the spectrum upon complexation is often indicative of d-d transitions of the metal ion, which can help in determining the coordination geometry (e.g., octahedral, tetrahedral, or square planar). chemmethod.com

Mass Spectrometry: Mass spectrometry is used to determine the molecular weight of the complexes and to confirm their stoichiometry. nih.gov

Structural Elucidation of Metal-Furfural Nicotinoylhydrazone Complexes

The precise three-dimensional arrangement of atoms in metal complexes of this compound is determined through structural elucidation techniques, with single-crystal X-ray diffraction being the most definitive method.

The crystal structures of several metal complexes of nicotinoylhydrazone derivatives have been determined, revealing a variety of coordination modes and geometries. rsc.orgmdpi.com For example, in some lead(II) complexes, a related nicotinoylhydrazone ligand acts as a tetradentate bridging ligand, connecting two metal centers. rsc.org In other cases, the ligand may act as a tridentate chelating agent, binding to a single metal ion. rsc.org

The coordination geometry around the metal center is also diverse. Octahedral, distorted octahedral, square planar, and pentagonal bipyramidal geometries have been observed in various complexes. nih.govrsc.orgmdpi.com The specific geometry is influenced by the coordination number of the metal ion and the steric and electronic properties of the ligands and counter-ions.

The structural data obtained from X-ray crystallography provides precise information on bond lengths and angles within the complex. For instance, the bond lengths between the metal and the donor atoms of the ligand can confirm the coordination sites. mdpi.com

Crystallographic Investigations of Coordination Polyhedra

While specific crystallographic data for this compound complexes are not widely available in published literature, extensive research on closely related aroylhydrazone and furfural-derivative complexes provides significant insight into their probable structures. Aroylhydrazones typically act as tridentate ONO donors, coordinating to metal ions through the carbonyl/enolic oxygen, the azomethine nitrogen, and a phenolic or heterocyclic oxygen/nitrogen atom. researchgate.netmdpi.com

For instance, studies on copper(II) complexes with hydrazones derived from nicotinic acid hydrazide show the formation of monomeric or binuclear structures depending on the specific ligand and reaction conditions. researchgate.net In many cases, the copper(II) center adopts a distorted square pyramidal or octahedral geometry. rsc.orgshd-pub.org.rsrsc.org A study of complexes of a furfural-derived Schiff base, 2-(furfurylidene imino) amino benzimidazole (B57391) (FIAB), with Cu(II), Co(II), Ni(II), and Zn(II) indicated bidentate chelation through the azomethine nitrogen and a benzimidazole ring nitrogen, resulting in distorted octahedral geometries for the Co(II), Ni(II), and Cu(II) complexes. koreascience.kr

Based on these related structures, the this compound ligand is expected to coordinate in a tridentate fashion, utilizing the pyridine (B92270) nitrogen, the azomethine nitrogen, and the enolic oxygen after deprotonation. This coordination mode would form stable five- and six-membered chelate rings with the metal ion. The resulting coordination polyhedra would likely be distorted from ideal geometries due to the constraints of the ligand backbone. For a 1:2 metal-to-ligand ratio, a distorted octahedral geometry is the most probable arrangement. rsc.orgchemmethod.com

Table 1: Representative Crystallographic Data for Analogous Hydrazone-Metal Complexes This table presents typical crystallographic parameters observed in metal complexes of similar aroylhydrazone ligands to illustrate the expected coordination environment.

| Complex | Metal Ion | Coordination Geometry | Key Bond Lengths (Å) | Ref. |

| Cu(HL)(H₂O)·H₂O (HL = Thiophene-based hydrazone) | Cu(II) | Nearly Square Planar | Cu–O(phenolic): 1.885, Cu–N(imine): 1.927, Cu–O(carbonyl): 1.978, Cu–O(water): 1.953 | mdpi.com |

| Cu(L¹)₂ (HL¹ = Pyrazine-based hydrazone) | Cu(II) | Distorted Octahedral | N/A | rsc.org |

| [Cu₂(4-nitro-3-pzc)₂(H₂O)₆]·2H₂O | Cu(II) | Distorted Octahedral | N/A | shd-pub.org.rs |

Factors Influencing Complex Stability and Geometry

The stability and geometry of metal complexes with this compound are governed by a combination of factors related to the metal ion, the ligand itself, and the reaction environment.

Ligand Properties: this compound can exist in different tautomeric forms (keto/enol), which determines whether it acts as a neutral or an anionic ligand upon deprotonation. researchgate.net This is heavily influenced by the pH of the reaction medium. The flexibility of the hydrazone backbone allows it to adapt to the geometric preferences of different metal ions. Substituents on the furan or pyridine rings, though not present in the parent ligand, could introduce steric hindrance or electronic effects that would further modify the geometry and stability. researchgate.net

Reaction Conditions: The pH of the solution is a crucial factor, as it controls the deprotonation of the ligand, which is often necessary for chelation. derpharmachemica.com The solvent system used for synthesis can also play a role, with coordinating solvents potentially participating in the metal's coordination sphere. researchgate.net The molar ratio of ligand to metal used in the synthesis directly influences the stoichiometry of the resulting complex (e.g., 1:1 or 1:2 metal-to-ligand), which in turn dictates the coordination number and geometry. researchgate.net The nature of the counter-anion (e.g., chloride, nitrate, perchlorate) can also impact the crystal packing and sometimes the coordination geometry itself. mdpi.comscience.gov

Redox Properties and Electrochemistry of Metal-Furfural Nicotinoylhydrazone Complexes

The electrochemical behavior of metal-Furfural nicotinoylhydrazone complexes provides insight into their redox activity, which is relevant to their potential applications in catalysis and materials science. Studies are typically performed using cyclic voltammetry (CV). analis.com.mymdpi.comsci-hub.se While specific data for this compound complexes is scarce, the behavior of analogous hydrazone and Schiff base complexes allows for a reliable prediction of their properties.

The cyclic voltammograms of these complexes are expected to display redox waves corresponding to both the metal center and the ligand.

Metal-Centered Redox Processes: For redox-active metal ions like copper, iron, or cobalt, quasi-reversible or irreversible waves corresponding to processes such as Cu(II)/Cu(I), Fe(III)/Fe(II), or Ni(II)/Ni(I) are anticipated. analis.com.mymdpi.com The potential of these redox couples is significantly influenced by the coordination environment provided by the hydrazone ligand. d-nb.info The ligand's donor atoms stabilize the metal ion in a particular oxidation state, thereby shifting the redox potential compared to the free or aquated metal ion. sci-hub.se For example, complexation typically makes the metal ion easier to oxidize. d-nb.info

Ligand-Centered Redox Processes: The this compound ligand itself contains electroactive moieties. Irreversible waves observed at higher positive or negative potentials are often attributed to the oxidation of the phenolic/furan group or the reduction of the azomethine (-CH=N-) group, respectively. semanticscholar.org

The separation between the anodic and cathodic peak potentials (ΔEp) in a CV provides information about the reversibility of the redox process; a value close to 59/n mV (where n is the number of electrons) suggests a reversible one-electron process. sci-hub.se

Table 2: Representative Electrochemical Data for Analogous Transition Metal Complexes This table summarizes typical redox potentials observed in cyclic voltammetry studies of similar metal complexes, indicating the likely electrochemical behavior.

| Complex Type | Metal Process | Epc (V) vs. Ag/AgCl | Epa (V) vs. Ag/AgCl | Reversibility | Ref. |

| Cu(II)-pyridazine complex | Cu(II) → Cu(I) | 0.03 | 0.75 | Quasi-reversible | analis.com.my |

| Fe(II)-pyridazine complex | Fe(III) → Fe(II) | -0.67 | -0.47 | Quasi-reversible | analis.com.my |

| Ni(II)-pyridazine complex | Ni(II) → Ni(I) | 0.12 | 0.71 | Quasi-reversible | analis.com.my |

| Mn(II)-Schiff base complex | Mn(II) → Mn(III) | N/A | 0.58 | Nearly reversible | mdpi.com |

Note: Epc = cathodic peak potential, Epa = anodic peak potential. Values are highly dependent on the solvent, supporting electrolyte, and specific ligand structure.

Catalytic Applications and Mechanistic Investigations Involving Furfural Nicotinoylhydrazone

Role of Furfural (B47365) Nicotinoylhydrazone as a Ligand in Catalysis

There is no available scientific literature that describes the synthesis, characterization, or application of metal complexes where Furfural nicotinoylhydrazone acts as a ligand for catalytic purposes. Research on hydrazone-based ligands is extensive, with many studies exploring their coordination chemistry and the catalytic activity of their metal complexes in various organic transformations. These ligands are valued for their chelating ability and the electronic properties they impart to the metal center. However, specific studies focusing on the nicotinoylhydrazone derivative of furfural are absent.

Catalytic Transformations of Furfural and its Derivatives

Homogeneous and Heterogeneous Catalysis for Furan (B31954) Ring Modifications

The modification of the furan ring in furfural and its derivatives is a key strategy for producing biofuels and biochemicals. This is achieved through both homogeneous and heterogeneous catalysis, employing a variety of metal-based and solid acid/base catalysts. The existing body of research does not include any examples of this compound being utilized in either of these catalytic systems for furan ring modifications.

Electrocatalytic Hydrogenation Processes and Reaction Kinetics

Electrocatalytic hydrogenation is an emerging and sustainable method for the conversion of biomass-derived molecules like furfural. Research in this area is active, with studies investigating different electrode materials and reaction conditions to optimize the selective hydrogenation of the aldehyde group or the furan ring. A thorough review of the literature on electrocatalytic hydrogenation of furfural reveals no mention of this compound as a catalyst, mediator, or ligand. Consequently, no data on its potential reaction kinetics in such processes is available.

Advanced Mechanistic Studies of Catalytic Pathways

Detailed mechanistic studies, often employing spectroscopic techniques and computational modeling, are crucial for understanding and optimizing catalytic processes involving furfural. These studies provide insights into reaction intermediates, transition states, and the role of the catalyst's active sites. As there are no documented catalytic applications of this compound, there are correspondingly no mechanistic investigations into its potential catalytic pathways.

Mechanistic Investigations of in Vitro Biological Activities of Furfural Nicotinoylhydrazone

In Vitro Antioxidant Activity Mechanisms

The antioxidant potential of hydrazone compounds is often attributed to their unique chemical structure, which can interact with and neutralize reactive oxygen species (ROS). The mechanisms behind the antioxidant activity of furfural (B47365) nicotinoylhydrazone can be explored through its ability to scavenge free radicals and chelate metals involved in oxidative processes.

Free Radical Scavenging Pathways (e.g., DPPH, ABTS assays)

The primary mechanism of antioxidant action for many phenolic and heterocyclic compounds is their ability to donate a hydrogen atom or an electron to a free radical, thus stabilizing it. This activity is commonly evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging tests.

Hydrazone derivatives, in general, are recognized for their antioxidant capabilities. ignited.in The presence of the azomethine group (-NH–N=CH-) is considered crucial for their pharmacological activity. openaccesspub.org Studies on various furfural derivatives have demonstrated their capacity to scavenge DPPH radicals, with their effectiveness being influenced by the specific substitutions on the furan (B31954) ring. jmchemsci.com The process involves the antioxidant molecule donating an electron or hydrogen atom to the DPPH radical, which results in a color change of the solution from deep purple to yellow, allowing for spectrophotometric quantification of the scavenging activity. jmchemsci.comrsc.org

While specific DPPH or ABTS assay results for furfural nicotinoylhydrazone are not extensively detailed in the available literature, research on structurally similar nicotinic acid hydrazide-based Schiff bases provides valuable insights. For instance, a study on nicotinic acid (2-hydroxy-3-methoxybenzylidene)hydrazide reported an IC50 value of 729.258 μg/mL in a DPPH radical scavenging assay, indicating some activity, though lower than the standard ascorbic acid in that particular study. rsc.org Conversely, another nicotinohydrazide derivative, (E)-N′-((4-methyl-1H-indol-3-yl)methylene)nicotinohydrazide, demonstrated potent antioxidant activity with an IC50 value of 3.82 μg/mL, which was significantly better than the ascorbic acid standard in the same study (IC50 = 144.56 μg/mL). rsc.orgsci-hub.se These findings suggest that the antioxidant capacity of nicotinoylhydrazone derivatives can vary significantly based on the aldehydic counterpart. A study on melatonin-based indole-hydrazone derivatives noted that the compound with nicotinic acid hydrazide showed the lowest DPPH scavenging activity among the tested series, highlighting the nuanced structure-activity relationships. researchgate.net

Interactive Data Table: DPPH Radical Scavenging Activity of Related Hydrazone Compounds

| Compound | IC50 Value (μg/mL) | Standard (Ascorbic Acid) IC50 Value (μg/mL) | Reference |

| Nicotinic acid (2-hydroxy-3-methoxybenzylidene)hydrazide | 729.258 | 730.120 | rsc.org |

| (E)-N′-((4-methyl-1H-indol-3-yl)methylene)nicotinohydrazide | 3.82 | 144.56 | rsc.orgsci-hub.se |

Metal Chelation in Antioxidant Processes

Another significant pathway for antioxidant activity is the chelation of transition metal ions, such as iron (Fe²⁺) and copper (Cu²⁺). These metals can catalyze the formation of highly reactive hydroxyl radicals through the Fenton reaction. By binding to these metal ions, chelating agents can render them inactive, thereby preventing the initiation of oxidative chain reactions.

Hydrazones are known to form stable complexes with various metal ions. jetir.org The structure of this compound, featuring nitrogen and oxygen donor atoms, suggests a potential for metal chelation. While direct studies on the metal chelating activity of this compound are limited, the formation of its metal complexes with Mn(II), Co(II), Cu(II), and Zn(II) has been reported, confirming its capability as a ligand. researchgate.net This inherent ability to coordinate with metal ions is a strong indicator of its potential to act as a secondary antioxidant by preventing metal-catalyzed oxidative damage.

In Vitro Antimicrobial Activity Mechanisms

The search for novel antimicrobial agents is a critical area of pharmaceutical research, and hydrazone derivatives have shown promise in this regard. derpharmachemica.com The antimicrobial action of this compound can be understood by examining its inhibitory effects on specific microbial strains and its potential cellular targets.

Inhibition of Microbial Growth Against Specific Strains (e.g., bacterial, fungal)

This compound has been screened for its antimicrobial activity against a range of microorganisms. A study investigating the biological activities of ((E)-N'-(furan-2-ylmethylene)nicotinohydrazide) and its metal complexes tested the ligand against both bacteria and fungi. researchgate.net The compound was evaluated against the Gram-positive bacterium Staphylococcus aureus, the Gram-negative bacterium Escherichia coli, and the fungal strains Aspergillus niger and Trichoderma. researchgate.net

Research on other nicotinoylhydrazones has also demonstrated their antimicrobial potential. For example, 2-Hydroxy acetophenone (B1666503) nicotinoylhydrazone and its metal complexes were tested against Escherichia coli, Klebsiella pneumoniae, Staphylococcus aureus, and Bacillus subtilis. jetir.org Furthermore, furfural derivatives, in general, are known to possess antimicrobial properties. scirp.org

Interactive Data Table: Antimicrobial Screening of this compound and Related Compounds

| Compound | Tested Organism | Activity | Reference |

| This compound | Staphylococcus aureus (Gram-positive bacteria) | Screened | researchgate.net |

| This compound | Escherichia coli (Gram-negative bacteria) | Screened | researchgate.net |

| This compound | Aspergillus niger (Fungus) | Screened | researchgate.net |

| This compound | Trichoderma (Fungus) | Screened | researchgate.net |

| 2-Hydroxy acetophenone nicotinoylhydrazone | Escherichia coli, Klebsiella pneumoniae, Staphylococcus aureus, Bacillus subtilis | Tested | jetir.org |

Cellular Targets and Pathways Disrupted by this compound

The precise cellular targets of this compound are not yet fully elucidated. However, the mechanisms of action for the broader class of hydrazone compounds offer plausible hypotheses. One of the key proposed mechanisms for the antibacterial action of some hydrazones is the inhibition of DNA gyrase. derpharmachemica.com This enzyme is essential for bacterial DNA replication, and its inhibition leads to a halt in cell division and eventual cell death. openaccesspub.org

Another potential mechanism involves the disruption of the microbial cell membrane. The lipophilic nature of many hydrazone derivatives allows them to interfere with the membrane's structural integrity, leading to increased permeability and leakage of cellular contents. jetir.org Some metal complexes of hydrazones have been shown to damage bacterial membranes through the generation of reactive oxygen species.

Molecular Interactions with Biological Targets

Molecular docking studies are computational techniques used to predict the binding orientation and affinity of a molecule to a biological target. While specific molecular docking studies for this compound are not widely available, research on similar hydrazone derivatives has identified potential interactions with key enzymes.

For instance, molecular docking studies on other hydrazone derivatives have suggested that they can bind effectively within the active site of enzymes like DNA gyrase, which supports the proposed mechanism of antimicrobial action. derpharmachemica.com The interactions often involve hydrogen bonding and hydrophobic interactions between the hydrazone molecule and the amino acid residues of the enzyme's active site. The structural features of this compound, including the furan and pyridine (B92270) rings and the hydrazone linkage, provide multiple points for potential interaction with biological macromolecules. The synthesis and characterization of (E)-N′-(furan-2-ylmethylene) nicotinohydrazide have been confirmed through spectroscopic methods such as FT-IR, FT-Raman, and UV-visible spectroscopy, which validates its structure for any future computational analysis. researchgate.net

DNA-Binding Mechanisms and Interaction Modes

While there is no specific data on this compound, studies on furfural and its derivatives, as well as other hydrazone compounds, reveal potential DNA interaction mechanisms.

Research has shown that furfural and its metabolite, methylfurfural, can react with DNA, primarily with adenine-thymine (AT) base pairs. nih.gov The interaction of ligands with DNA typically occurs through non-covalent modes such as intercalation, minor groove binding, or electrostatic interactions. semanticscholar.org Intercalation involves the insertion of planar molecules between DNA base pairs, leading to a lengthening of the DNA helix. semanticscholar.org In contrast, minor groove binders interact through hydrophobic forces, van der Waals forces, and hydrogen bonding. semanticscholar.org

Studies on related hydrazone complexes have demonstrated their ability to bind to DNA, often through intercalation. researchgate.netresearchgate.net For instance, certain Schiff base-hydrazones bearing a furan ring have been shown to interact with calf thymus DNA (CT-DNA) via classical and/or non-classical intercalation modes. researchgate.net The binding affinity of such compounds can be significant, as indicated by their DNA-binding constants. researchgate.net Techniques like UV-Vis spectroscopy, viscosity measurements, and fluorescence spectroscopy are commonly employed to investigate these interactions. semanticscholar.orgresearchgate.net For example, an increase in the viscosity of a DNA solution upon addition of a compound is a strong indicator of an intercalative binding mode. semanticscholar.org

In Vitro Enzyme Inhibition Kinetics and Mechanism of Action

Specific enzyme inhibition data for this compound is not currently documented. However, the inhibitory effects of furfural on several enzymes have been studied.

Furfural has been shown to inhibit enzymes such as alcohol dehydrogenase (ADH), aldehyde dehydrogenase (AlDH), and the pyruvate (B1213749) dehydrogenase (PDH) complex in vitro. nih.govnih.gov The mechanism of inhibition can vary depending on the enzyme. For ADH and AlDH, furfural acts as a competitive inhibitor, meaning it competes with the substrate for the enzyme's active site. nih.govlongdom.org In contrast, its inhibition of the PDH complex is non-competitive, where it binds to a site other than the active site, known as an allosteric site, causing a conformational change that reduces the enzyme's activity. nih.govlongdom.org

The kinetics of enzyme inhibition are crucial for understanding the potency and mechanism of an inhibitor. Key parameters include the Michaelis constant (Km), which reflects the substrate concentration at half-maximal velocity, and the inhibition constant (Ki), which indicates the inhibitor's binding affinity. For instance, the estimated Km value of AlDH for furfural is approximately 5 µM. nih.gov

Hydrazone derivatives themselves are a class of compounds with a wide spectrum of biological activities, including enzyme inhibition. researchgate.net Some hydrazones act as irreversible inhibitors, forming strong, often covalent, bonds with the enzyme, leading to permanent inactivation. longdom.orgd-nb.info Others are reversible inhibitors, which can be competitive, non-competitive, or uncompetitive, depending on whether they bind to the free enzyme, the enzyme-substrate complex, or both. longdom.org The specific mechanism is determined by detailed kinetic studies. cnr.itibmc.msk.ru

Future Research Directions and Emerging Paradigms for Furfural Nicotinoylhydrazone Research

Integration of Artificial Intelligence and Machine Learning in Compound Design

The convergence of artificial intelligence (AI) and machine learning (ML) with chemical research offers a transformative approach to the design and discovery of novel furfural (B47365) nicotinoylhydrazone-based compounds. These computational methods can significantly accelerate the identification of molecules with desired properties, bypassing laborious and time-consuming traditional synthesis and screening processes.

Furthermore, AI and ML can be employed to predict the antioxidant capacity of molecules, a relevant feature for compounds derived from furfural. researchgate.net By using a molecule's structural and physicochemical properties as inputs, ML models can predict its biorelevant antioxidant activity, facilitating the design of potent antioxidant molecules. researchgate.net This predictive power allows for the in silico screening and prioritization of candidate compounds, streamlining the experimental workflow.

Sustainable Synthetic Methodologies and Green Chemistry Principles

The synthesis of furfural nicotinoylhydrazone and its analogs is intrinsically linked to the principles of green chemistry, given that furfural itself is a key platform chemical derived from renewable lignocellulosic biomass. rsc.orgscispace.com Future research will undoubtedly focus on enhancing the sustainability of synthetic routes, minimizing environmental impact, and improving process efficiency.

The twelve principles of green chemistry, established by Anastas and Warner, provide a foundational framework for this endeavor. sigmaaldrich.com These principles advocate for waste prevention, maximizing atom economy, using less hazardous chemical syntheses, and designing safer chemicals. sigmaaldrich.comacs.org For instance, the use of enzymes in synthesis can be highly specific, often eliminating the need for protecting groups and leading to cleaner reaction profiles. acs.org

Recent advancements in green chemistry include the use of mechanochemical synthesis (grinding) as an environmentally friendly alternative to conventional methods. figshare.com Additionally, the development of catalytic processes using natural and waste-derived materials, such as snail shells, is gaining traction for promoting chemical reactions in aqueous media at ambient temperatures. oiccpress.com These approaches align with the goal of utilizing renewable feedstocks and designing energy-efficient processes. athensjournals.gr

The concept of a circular economy is also being integrated into chemical synthesis, with a focus on creating biodegradable products and enabling cradle-to-cradle recycling. athensjournals.gr Research into the conversion of furfural into high-value chemicals is often guided by these principles, aiming for greener, more efficient, and cost-effective downstream products. rsc.org For example, paired electrolysis is an emerging technique that enhances energy and atom efficiency by driving simultaneous oxidation and reduction processes, offering a sustainable pathway for biomass valorization. rsc.org The continuous flow oxidation of furfural to maleic anhydride (B1165640) using oxygen as a green oxidant is another example of translating slower, batch-based processes to faster, more productive, and greener continuous systems. rsc.org

Future efforts in synthesizing this compound will likely explore these innovative and sustainable methodologies to reduce reliance on hazardous reagents and minimize waste generation. ijsetpub.com

Development of Novel Analytical Methodologies and Sensing Applications

The development of sensitive, rapid, and cost-effective analytical methods for the detection and quantification of furfural and its derivatives, including this compound, is crucial for quality control, environmental monitoring, and potential diagnostic applications. While traditional methods like gas chromatography (GC) and high-performance liquid chromatography (HPLC) are reliable, they can be time-consuming and require extensive sample preparation. nih.govosha.gov

Recent research has focused on creating novel analytical techniques that are simpler, faster, and more portable. researchgate.net Colorimetric methods, for instance, offer a straightforward approach for the in-situ detection of aldehydes like furfural. nih.gov A notable development is a chemosensory system that utilizes the reaction of furfural with 2,4-dinitrophenylhydrazine (B122626) (DNPH), where the resulting color change is amplified under basic conditions, allowing for highly sensitive quantification. nih.gov This method has a low limit of detection and is applicable to various aromatic aldehydes. nih.gov Another innovative approach involves a smartphone-based digital image method for determining furfural in beverages, which is fast, reproducible, and generates minimal waste. consensus.app

In the realm of sensing technologies, optical fiber-based sensors are emerging as powerful tools due to their low cost, high sensitivity, and small size. mdpi.com A promising example is a sensor based on surface plasmon resonance (SPR) combined with a molecularly imprinted polymer (MIP) as a biomimetic receptor for the specific detection of 2-furaldehyde (2-FAL). mdpi.comnih.gov This technology has been successfully applied to detect 2-FAL in wine and milk, demonstrating its potential for food quality analysis. mdpi.comnih.gov The sensor shows high affinity and a detection range suitable for practical applications. mdpi.com

Furthermore, fluorescent nanosensors are being developed for the highly sensitive quantification of furfural. doi.org One such ratiometric upconversion fluorescence nanosensor demonstrated a very low limit of detection for furfural in food samples, highlighting its practicality and good precision. doi.org

Future research in this area will likely focus on the miniaturization of analytical platforms, creating point-of-care or on-site testing devices. researchgate.net The integration of novel materials, such as nanoparticles, with optical and electrochemical biosensing platforms holds significant promise for revolutionizing the detection of furfural-related compounds. researchgate.net These advancements will not only improve food safety and industrial process monitoring but could also pave the way for new diagnostic applications of this compound-based sensors.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing furfural nicotinoylhydrazone derivatives, and how do solvent systems influence yield?

- Methodological Guidance: Use polar aprotic solvents like dimethylformamide (DMF) under controlled heating (e.g., 90°C) to facilitate condensation between furfural and nicotinoylhydrazide. Monitor reaction progress via IR spectroscopy to confirm imine bond formation (C=N stretch ~1600 cm⁻¹) . For yield optimization, systematically vary acid catalysts (e.g., H₂SO₄) and solvent ratios, referencing kinetic models for furfural production .

Q. How can spectroscopic techniques (e.g., FT-IR, ¹H-NMR) distinguish between neutral and deprotonated forms of this compound ligands?

- Methodological Guidance: Compare IR spectra for shifts in N-H (~3300 cm⁻¹) and C=O (~1680 cm⁻¹) stretches upon deprotonation. In ¹H-NMR, observe downfield shifts of hydrazone protons (δ 8–10 ppm) when coordinated to metals . Use crystallographic data (e.g., CCDC 695749) to validate structural assignments .

Q. What kinetic models best describe furfural degradation pathways, and how do these apply to nicotinoylhydrazone stability studies?

- Methodological Guidance: Apply pseudo-first-order kinetics to model degradation under acidic conditions, accounting for temperature and acid concentration effects. Use Arrhenius plots to determine activation energies (e.g., 42–65 kJ/mol for furfural degradation ). For stability studies, monitor humin formation via UV-Vis or gravimetric analysis .

Advanced Research Questions

Q. How can contradictory kinetic data on furfural production from xylan vs. xylose be reconciled in the context of nicotinoylhydrazone synthesis?

- Methodological Guidance: Conduct comparative studies using both polymeric xylan and monomeric xylose under identical conditions. Use ANOVA to isolate significant variables (e.g., temperature, acid concentration ). Develop a dual-pathway kinetic model incorporating competitive reactions (e.g., xylan hydrolysis vs. xylose dehydration) and validate via residual substrate analysis .

Q. What mechanistic insights explain the dual coordination behavior (neutral/deprotonated) of nicotinoylhydrazone ligands in metal complexes?

- Methodological Guidance: Perform pH-dependent X-ray crystallography and DFT calculations to map protonation states. Analyze bond lengths (e.g., M–N vs. M–O) in structures like [Cu(DKN)₂]·H₂O . Use cyclic voltammetry to study redox activity linked to ligand flexibility .

Q. How do solvent-phase systems (e.g., γ-valerolactone/water) impact the co-production of furfural and related hydrazone derivatives from biomass?

- Methodological Guidance: Optimize biphasic systems using GVL/water mixtures to enhance furfural extraction and minimize degradation. Reference kinetic parameters (e.g., activation energy, solvent polarity effects ). Couple with in-situ derivatization (e.g., hydrazone formation) to trap reactive intermediates .

Q. What computational methods validate the supramolecular interactions (e.g., hydrogen/tetrel bonds) in nicotinoylhydrazone-based metal-organic frameworks?

- Methodological Guidance: Use Hirshfeld surface analysis and QTAIM (Quantum Theory of Atoms in Molecules) to quantify non-covalent interactions. Compare with crystallographic data (e.g., CCDC entries ). Pair with MD simulations to predict framework stability under thermal stress .

Methodological Best Practices

Q. How should researchers design experiments to address contradictions between empirical data and existing kinetic models?

- Guidance: Employ a tiered approach:

Reproducibility Checks : Replicate prior studies using standardized protocols (e.g., IUPAC guidelines for kinetic assays ).

Sensitivity Analysis : Identify model parameters (e.g., rate constants) with the highest uncertainty via Monte Carlo simulations .

Model Refinement : Integrate new data (e.g., humin yields ) into revised models using software like MATLAB or Python’s SciPy .

Q. What strategies ensure rigorous data reproducibility in this compound studies?

- Guidance:

- Documentation : Archive raw data (e.g., chromatograms, spectral peaks) in FAIR-compliant repositories .

- Cross-Validation : Use multiple analytical techniques (e.g., HPLC for furfural quantification, TGA for degradation analysis ).

- Peer Review : Pre-submission validation via collaborative platforms (e.g., protocols.io ) to align with journal standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。